molecular formula C16H13ClN2O2S B2934548 3-chloro-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-benzothiophene-2-carboxamide CAS No. 946322-62-9

3-chloro-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-benzothiophene-2-carboxamide

Cat. No.: B2934548
CAS No.: 946322-62-9
M. Wt: 332.8
InChI Key: VMWALZREQRWXSL-UHFFFAOYSA-N
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Description

3-chloro-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiophene Core: Starting with a suitable thiophene derivative, the benzothiophene core can be synthesized through cyclization reactions.

    Introduction of the Chloro Group: Chlorination of the benzothiophene core using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the Benzoxazole Ring: The benzoxazole ring can be formed through cyclization of an appropriate precursor, such as an o-aminophenol derivative.

    Amidation Reaction: Finally, the benzothiophene and benzoxazole intermediates can be coupled through an amidation reaction using reagents like carbodiimides or acyl chlorides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chloro group or other reactive sites.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or halides in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-chloro-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-benzothiophene-2-carboxamide would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would be elucidated through biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene Derivatives: Compounds with similar benzothiophene cores.

    Benzoxazole Derivatives: Compounds with similar benzoxazole rings.

    Carboxamide Derivatives: Compounds with similar carboxamide functional groups.

Uniqueness

The uniqueness of 3-chloro-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-benzothiophene-2-carboxamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-chloro-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2S/c17-13-10-6-2-4-8-12(10)22-14(13)15(20)18-16-9-5-1-3-7-11(9)19-21-16/h2,4,6,8H,1,3,5,7H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMWALZREQRWXSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NOC(=C2C1)NC(=O)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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